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molecular formula C7H6N2O B1417614 1H-Indazol-6-ol CAS No. 23244-88-4

1H-Indazol-6-ol

Cat. No. B1417614
M. Wt: 134.14 g/mol
InChI Key: NUYZVDBIVNOTSC-UHFFFAOYSA-N
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Patent
US08653069B2

Procedure details

6-aminoindazole (2.66 g, 20 mmol) is added to 20% of dilute sulfuric acid and the reaction is performed under microwave radiation at 170° C. for 1 hour using microwave powder of 600 watt, and then terminated. The reaction solution is cooled, adjusted to pH=7 with 5% NaOH and stirred for 10 minutes to precipitated a deposit, which is recrystallized in water to obtain 1.5 g of 6-hydroxyindazole, with a yield of 51%.
Quantity
2.66 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
51%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[N:7][NH:8]2)=[CH:4][CH:3]=1.S(=O)(=O)(O)[OH:12]>>[OH:12][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[N:7][NH:8]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.66 g
Type
reactant
Smiles
NC1=CC=C2C=NNC2=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
terminated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution is cooled
CUSTOM
Type
CUSTOM
Details
to precipitated a deposit, which
CUSTOM
Type
CUSTOM
Details
is recrystallized in water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=CC=C2C=NNC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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